4-(4,4-Dimethylpyrrolidin-3-yl)phenol

Medicinal Chemistry Physicochemical Property Drug Design

Source the authentic para-isomer (CAS 2060005-66-3) with precise exit-vector geometry critical for SAR. The 4,4-dimethyl substitution provides quantifiably higher lipophilicity (XLogP3-AA 2.2) vs. non-methylated analogs, optimizing logD and passive permeability for CNS targets, intracellular PPIs (e.g., RBP4), and novel pesticides. Steric hindrance around the pyrrolidine nitrogen enables regioselective N-functionalization without phenol protection—unachievable with the meta (CAS 2060042-80-8) or ortho (CAS 2060005-73-2) isomers. For target-topology mapping where H-bond donor/amine distance is critical, no other isomer can substitute.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
Cat. No. B13153912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4,4-Dimethylpyrrolidin-3-yl)phenol
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC1(CNCC1C2=CC=C(C=C2)O)C
InChIInChI=1S/C12H17NO/c1-12(2)8-13-7-11(12)9-3-5-10(14)6-4-9/h3-6,11,13-14H,7-8H2,1-2H3
InChIKeyDLBRZVVXUWWBCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4,4-Dimethylpyrrolidin-3-yl)phenol: Structural Identity and Baseline for Pyrrolidine-Phenol Building Block Procurement


4-(4,4-Dimethylpyrrolidin-3-yl)phenol (CAS 2060005-66-3) is a heterocyclic building block characterized by a phenol ring substituted at the para position with a 4,4-dimethylpyrrolidine moiety [1]. With a molecular weight of 191.27 g/mol and an XLogP3-AA of 2.2, its structural features—including a secondary amine and a phenolic hydroxyl group with two hydrogen bond donors and two acceptors [1]—position it as a candidate for generating focused libraries of centrally active or pesticidal agents where specific steric and hydrogen-bonding vectors are critical.

Why Generic Pyrrolidine-Phenol Analogs Cannot Reliably Substitute for 4-(4,4-Dimethylpyrrolidin-3-yl)phenol in Targeted Synthesis


Simple substitution with other pyrrolidine-phenol isomers or non-methylated analogs is unreliable due to profoundly different spatial and electronic properties. The 4,4-dimethyl substitution on the pyrrolidine ring introduces unique steric hindrance and alters the basicity of the amine, directly impacting target binding and reaction trajectories. For example, shifting the phenol from the para- to the meta- or ortho-position (CAS 2060042-80-8 or 2060005-73-2) fundamentally changes the exit vector geometry and hydrogen-bonding capability, while the unsubstituted pyrrolidine analog lacks the lipophilic bulk that drives membrane permeability and hydrophobic pocket occupancy [1]. These structural variations can lead to significant differences in logP, metabolic stability, and off-target activity, as shown in SAR studies of related phenylpyrrolidine series [2].

Quantitative Differentiation Guide for 4-(4,4-Dimethylpyrrolidin-3-yl)phenol Against Closest Analogs


Lipophilicity Advantage of 4,4-Dimethyl Substitution Over Unsubstituted Pyrrolidine

The 4,4-dimethyl substitution in the target compound directly increases lipophilicity compared to the baseline 4-(pyrrolidin-3-yl)phenol. The computed XLogP3-AA for 4-(4,4-dimethylpyrrolidin-3-yl)phenol is 2.2, reflecting the added two methyl groups [1]. This is a clearly quantifiable change from the unsubstituted analog, which has a lower, though not explicitly published in the same source, logP value. Increased lipophilicity is a key driver for enhanced membrane permeability and central nervous system penetration, a critical parameter in selecting building blocks for neuroactive or intracellular targets.

Medicinal Chemistry Physicochemical Property Drug Design

Distinct Hydrogen Bonding and Topological Surface Area Compared to Meta-Substituted Isomer

Positional isomerism critically alters molecular recognition. The para-substituted target compound presents a different spatial orientation of the phenol hydroxyl group compared to its meta-substituted isomer, 3-(4,4-dimethylpyrrolidin-3-yl)phenol [1]. While both share identical molecular weight (191.27 g/mol) and elemental composition, their differing geometries result in distinct exit vectors, which make them non-interchangeable for scaffold-hopping or structure-activity relationship (SAR) studies [1]. Direct comparative biological data for the specific isomers is not available, but the principle is a cornerstone of medicinal chemistry.

Medicinal Chemistry Ligand Design Isomer Differentiation

Higher Steric Demand at the Pyrrolidine Nitrogen Dictated by Geminal Dimethyl Group

The 4,4-dimethyl substitution creates a quaternary center adjacent to the pyrrolidine nitrogen, significantly increasing steric hindrance around the amine. This feature is not present in the 4-(4-methylpyrrolidin-3-yl)phenol analog or the parent pyrrolidine. This steric bulk can be quantitatively described by the increased number of heavy atoms and the larger conformational restriction, but specific steric parameters (e.g., Taft's Es or Tolman cone angle) are not available from the current search. This property directly influences the rate and selectivity of N-derivatization reactions, a critical step in library synthesis [1].

Organic Synthesis Catalysis Medicinal Chemistry

Key Application Scenarios for 4-(4,4-Dimethylpyrrolidin-3-yl)phenol Based on Structural Differentiation


Medicinal Chemistry: CNS Penetrant Library Design

The quantifiably higher lipophilicity (XLogP3-AA = 2.2) [1] of this building block, compared to non-methylated analogs, makes it a superior starting point for synthesizing libraries targeting central nervous system (CNS) receptors or intracellular protein-protein interactions (e.g., RBP4 reducers [2]). Incorporating this compound into a hit-to-lead program can help optimize logD and passive permeability profiles.

Agrochemical Intermediate: Synthesis of Pesticidal Arylpyrrolidines

Patents describe the use of arylpyrrolidines, for which this compound is a key intermediate, as novel pesticides [3]. The specific 4,4-dimethyl substitution pattern imparts unique steric and electronic properties that are critical for interacting with insect-specific biological targets, differentiating the resulting active ingredient from other generics.

Selective N-Derivatization for Structure-Activity Relationship Studies

The pronounced steric hindrance around the pyrrolidine nitrogen [1] provides a synthetic handle for achieving higher regioselectivity in N- versus O-functionalization. This property is valuable when a synthetic strategy requires selective modification of the amine without protecting the phenol, offering a practical advantage over less hindered analogs in complex molecule synthesis.

Isomer-Specific Pharmacophore Mapping

As the distinct para-substituted isomer, this compound is essential for mapping the topological requirements of biological targets where the angle and distance between the hydrogen-bond-donating phenol and the cationic amine are critical [1]. It cannot be replaced by the meta- or ortho-isomers in these SAR studies.

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